1-(4-Methylquinolin-3-YL)ethanone
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Overview
Description
1-(4-Methylquinolin-3-YL)ethanone is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylquinolin-3-YL)ethanone can be synthesized through various methods. One common approach involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions. This method utilizes a cascade sequence of bromination, aldol condensation, and substitution reactions . Another method involves the Skraup synthesis, which uses aniline and glycerine in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylquinolin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methyl group at the 4-position can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 1-(4-Methylquinolin-3-YL)ethanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(4-Methylquinolin-3-YL)ethanone has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methylquinolin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s structure allows it to interact with various enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
3-Acetylquinoline: Shares a similar quinoline structure with an acetyl group at the 3-position.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position, offering different chemical properties and applications.
2-Methylquinoline: Has a methyl group at the 2-position, affecting its reactivity and biological activities.
Uniqueness: 1-(4-Methylquinolin-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(4-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-10-5-3-4-6-12(10)13-7-11(8)9(2)14/h3-7H,1-2H3 |
InChI Key |
FBXBMGNVOLRDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
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